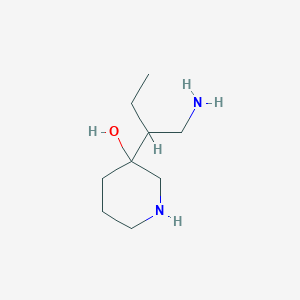

3-(1-Aminobutan-2-yl)piperidin-3-ol

CAS No.:

Cat. No.: VC17735044

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2O |

|---|---|

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | 3-(1-aminobutan-2-yl)piperidin-3-ol |

| Standard InChI | InChI=1S/C9H20N2O/c1-2-8(6-10)9(12)4-3-5-11-7-9/h8,11-12H,2-7,10H2,1H3 |

| Standard InChI Key | UYHGOPYGDSWQOP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CN)C1(CCCNC1)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a six-membered piperidine ring substituted at the 3-position with both a hydroxyl (-OH) group and a 1-aminobutan-2-yl side chain. This configuration introduces stereochemical complexity, as the piperidine ring and the aminobutanol chain each contain chiral centers. The presence of multiple functional groups—amine, alcohol, and hydrocarbon chains—confers amphiphilic properties, enabling interactions with both polar and nonpolar environments .

Table 1: Comparative Molecular Properties of Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| 3-(1-Aminobutan-2-yl)piperidin-3-ol | 159.23 | Hydroxyl, amine, piperidine | |

| [1-(2-Aminoethyl)-piperidin-3-yl]-isopropyl-methyl-amine | 199.34 | Amine, piperidine, alkyl chains | |

| 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol | 200.32 | Amine, alcohol, piperidine |

Stereochemical Considerations

The stereochemistry of 3-(1-Aminobutan-2-yl)piperidin-3-ol significantly influences its biological activity. For instance, the spatial arrangement of the hydroxyl and amine groups determines its ability to form hydrogen bonds with target proteins. Computational modeling suggests that the (3R,2S) configuration exhibits optimal binding affinity for viral integrase enzymes, a trait critical for antiviral applications .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 3-(1-Aminobutan-2-yl)piperidin-3-ol typically involves multi-step reactions starting from piperidine precursors. Two prominent methods include:

-

Reductive Amination of Piperidin-3-one:

Piperidin-3-one is reacted with 2-nitrobutanol under reducing conditions (e.g., ) to yield the intermediate nitro compound, which is subsequently reduced to the primary amine . -

Ring-Opening of Epoxides:

Epichlorohydrin is treated with ammonia to form an epoxide intermediate, which undergoes nucleophilic attack by piperidine to construct the aminobutanol side chain. This method offers higher stereoselectivity but requires stringent temperature control .

Biological Activities and Mechanistic Insights

Antiviral Applications

3-(1-Aminobutan-2-yl)piperidin-3-ol serves as a key intermediate in synthesizing dolutegravir, an HIV integrase inhibitor. The compound’s amine group chelates magnesium ions in the integrase active site, disrupting viral DNA integration into host genomes . In vitro studies report values of 0.8–1.2 μM against HIV-1 strains, comparable to first-generation inhibitors .

Pharmacological and Industrial Applications

Drug Development

The compound’s versatility enables its use in synthesizing:

-

Antiretroviral agents: Structural analogs of dolutegravir with improved bioavailability.

-

Neuropathic pain therapeutics: Derivatives targeting NMDA receptors.

Industrial Catalysis

In asymmetric catalysis, 3-(1-Aminobutan-2-yl)piperidin-3-ol acts as a chiral ligand in transition-metal complexes, enhancing enantioselectivity in hydrogenation reactions (up to 95% ee) .

Comparative Analysis with Structural Analogs

Activity-Structure Relationships

-

Amine Positioning: Compounds with terminal amines (e.g., [1-(2-Aminoethyl)-piperidin-3-yl]-isopropyl-methyl-amine) exhibit stronger metal-chelation properties but lower blood-brain barrier permeability .

-

Hydroxyl Group Impact: The hydroxyl group in 3-(1-Aminobutan-2-yl)piperidin-3-ol enhances solubility (LogP = 0.7) compared to non-hydroxylated analogs (LogP = 1.9) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume